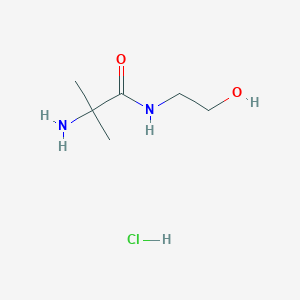
3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide
Overview
Description
“3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide” is a member of the class of pyrazines resulting from the formal monoacylation of guanidine with the carboxy group of 3,5-diamino-6-chloropyrazine-2-carboxylic acid . It is also known as amiloride .
Synthesis Analysis
The synthesis of amiloride was led by the observation that certain non-steroidal acylguanidine derivatives displayed both natriuretic and antikaliuretic properties . Amiloride hydrochloride is a synthetic pyrazine derivative .Molecular Structure Analysis
The molecular structure of amiloride consists of a substituted pyrazine ring with an acylguanidine group attached to ring position 2, amino groups attached at ring positions 3 and 5, and a Cl group attached at position 6 . The molecular formula is C6H8ClN7O .Chemical Reactions Analysis
Amiloride acts by reversibly blocking luminal epithelial sodium channels (ENaCs) in the late distal tubule and collecting duct . This inhibition creates a negative potential in the luminal membranes of principal cells .Physical And Chemical Properties Analysis
The average mass of amiloride is 229.62700 and the mono-isotopic mass is 229.04789 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Antimycobacterial and Antibacterial Properties
A series of derivatives, including compounds related to 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide, have shown significant antimycobacterial and antibacterial activities. For instance, certain derivatives demonstrated effectiveness against Mycobacterium tuberculosis, with some compounds showing minimal inhibitory concentration (MIC) values as low as 12.5 µg/mL. Additionally, specific compounds exhibited antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. Importantly, in vitro cytotoxicity evaluations revealed no significant toxicity in the most active compounds (Semelková et al., 2017).
Vibrational Spectral Analysis
Vibrational spectral analysis of a compound closely related to this compound was conducted using FT-Raman and FT-IR spectroscopy. The study included an in-depth analysis of fundamental vibrational frequencies, bond lengths, bond angles, and potential energy distribution of the vibrational modes. This analysis provides insights into the molecular structure and stability, which is crucial for understanding the chemical activity of the molecule (Sakthivel et al., 2014).
Antimycobacterial Activity of Pyrazinamide Derivatives
Aminodehalogenation of 3-chloropyrazine-2-carboxamide yielded a series of derivatives with in vitro activity against Mycobacterium tuberculosis. These compounds showed comparable activity and lower cytotoxicity than molecules containing a carbonitrile group on the pyrazine ring. This highlights the potential of these derivatives as antimycobacterial agents (Janďourek et al., 2017).
DNA Interaction and Molecular Docking
Studies on 3,5-diamino-N-(3-aminopropyl)-6-chloropyrazine-2-carboxamide, a closely related compound, demonstrated selective binding to thymine (T) target base in DNA duplexes. This interaction was confirmed through thermal denaturation and fluorescence measurements, indicating the compound's potential in DNA recognition and binding studies (Rajendran et al., 2009).
Mechanism of Action
Safety and Hazards
Pharmaceutical companies that manufacture amiloride as an active pharmaceutical ingredient (API) must furnish the FDA with an updated record of all drugs that they produce, prepare, propagate, compound, or process for commercial distribution in the US at their facilities . More detailed safety and hazard information is not available in the search results.
Properties
IUPAC Name |
3,5-diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN6OS/c7-2-4(9)12-3(8)1(11-2)5(14)13-6(10)15/h(H4,8,9,12)(H3,10,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULENEAJYRCAGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B1441149.png)
![4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441151.png)
![2-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441152.png)
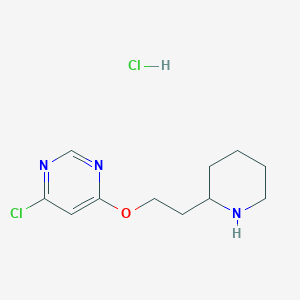
![3-Bromo[1,1'-biphenyl]-4-yl 4-piperidinyl ether hydrochloride](/img/structure/B1441155.png)
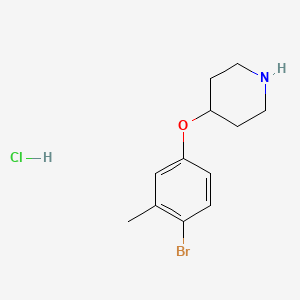
![4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1441157.png)
![3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441159.png)
![3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441161.png)
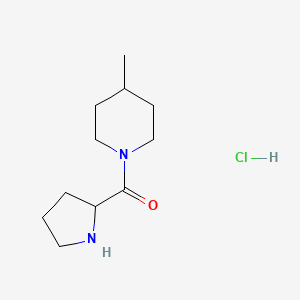
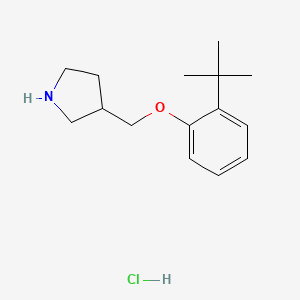
![3-[(2,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441167.png)
